molecular formula C15H22N4O B2965292 N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide CAS No. 56266-71-8

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide

Cat. No.: B2965292
CAS No.: 56266-71-8
M. Wt: 274.368
InChI Key: JJLINWICASHLDQ-UHFFFAOYSA-N
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Description

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide is a chemical compound characterized by its unique structure, which includes a tetramethylpiperidine ring and an isonicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous-flow synthesis techniques. This method involves the continuous mixing of reactants in a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C, to achieve high yields and efficiency. The continuous-flow process allows for the rapid and scalable production of the compound, making it suitable for large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions: N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide has a wide range of applications in scientific research:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. Additionally, it may interact with cellular receptors and signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: This compound shares the tetramethylpiperidine ring but has a different functional group.

  • N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound contains two tetramethylpiperidine rings connected by a hexanediamine linker.

The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-14(2)9-12(10-15(3,4)19-14)17-18-13(20)11-5-7-16-8-6-11/h5-8,19H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLINWICASHLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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